
3-(1-Pyrazolyl)-L-Ala-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Pyrazolyl)-L-Ala-OMe.HCl is a compound that belongs to the class of pyrazole derivatives. Pyrazole is a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrazolyl)-L-Ala-OMe.HCl typically involves the reaction of pyrazole derivatives with amino acids. One common method is the cyclocondensation of hydrazine derivatives with acetylenic ketones, which forms pyrazoles . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multicomponent reactions and dipolar cycloadditions. These methods are favored for their efficiency and ability to produce high yields of the desired product . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Pyrazolyl)-L-Ala-OMe.HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Aplicaciones Científicas De Investigación
3-(1-Pyrazolyl)-L-Ala-OMe.HCl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Pyrazolyl)-L-Ala-OMe.HCl involves its interaction with specific molecular targets and pathways. It is believed to bind to the active site of enzymes such as aminopeptidases, inhibiting their activity and thus affecting peptide metabolism . This interaction can lead to various biochemical and physiological effects, including modulation of inflammatory responses and inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1-Pyrazolyl-alanine: Another pyrazole derivative with similar structural features.
3,5-Dimethylpyrazole: Known for its use in organic synthesis and medicinal chemistry.
Pyrazolopyrimidine: A compound with a fused pyrazole-pyrimidine ring system, used in drug development.
Uniqueness
3-(1-Pyrazolyl)-L-Ala-OMe.HCl is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .
Propiedades
Fórmula molecular |
C6H10ClN3O2 |
|---|---|
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-2-pyrazol-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-11-6(10)5(7)9-4-2-3-8-9;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
VXUIYJXGDMLXKY-JEDNCBNOSA-N |
SMILES isomérico |
COC(=O)[C@@H](N)N1C=CC=N1.Cl |
SMILES canónico |
COC(=O)C(N)N1C=CC=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)
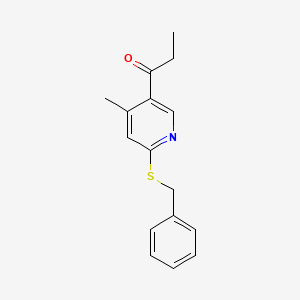
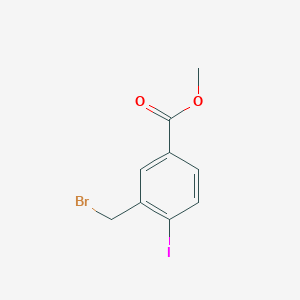
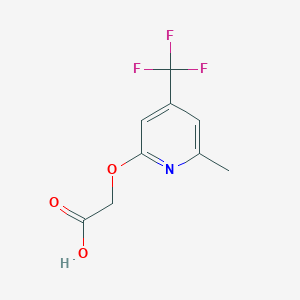
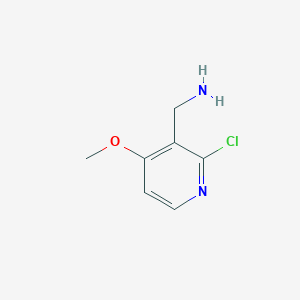
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13003856.png)
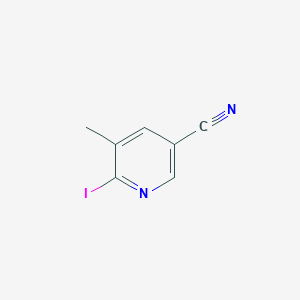
![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)

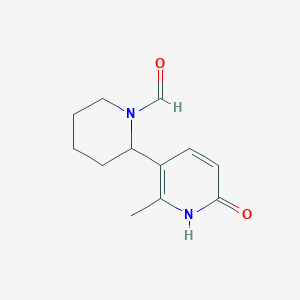
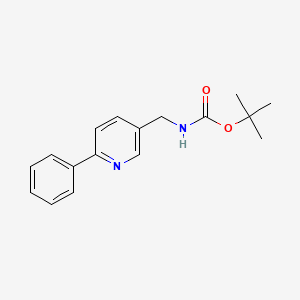
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)
![5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13003915.png)
![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
